molecular formula C13H14N4O5S2 B2378531 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893351-33-2

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2378531
CAS No.: 893351-33-2
M. Wt: 370.4
InChI Key: PHLWHRWWBMGWRP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a sophisticated chemical compound known for its diverse functionalities and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a furan ring, a thiadiazole ring, and a carboxamido group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: Condensation reaction between furan-2-carboxylic acid and 1,3,4-thiadiazol-2-amine.

    • Reaction Conditions: Heated under reflux in the presence of a suitable dehydrating agent like phosphorus oxychloride.

  • Second Step: Nucleophilic substitution reaction with ethyl chloroacetate.

    • Reaction Conditions: Conducted in an organic solvent such as dichloromethane, using a base like triethylamine to facilitate the reaction.

  • Final Step: Amidation with 2-aminoethanol.

    • Reaction Conditions: Performed under mild heating in an appropriate solvent like ethanol, with catalytic amounts of acetic acid.

Industrial Production Methods

The industrial-scale synthesis often involves optimization of the above steps to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are typically employed.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Undergoes oxidation to form sulfoxides and sulfones.

    • Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Reduction of the carboxamido group to the corresponding amine.

    • Common Reagents: Lithium aluminum hydride, borane.

  • Substitution: Nucleophilic substitution at the ethyl ester or thiadiazole ring.

    • Common Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry

  • As a Synthetic Intermediate: Utilized in the synthesis of more complex molecules due to its reactive functional groups.

Biology

  • Biological Probes: Used in labeling and tracking studies within biological systems.

  • Enzyme Inhibition: Serves as an inhibitor for certain enzymes, aiding in biochemical pathway studies.

Medicine

  • Pharmaceutical Development: Potential lead compound for developing new drugs, particularly due to its unique structural components.

  • Antimicrobial Agent: Exhibits antimicrobial properties against various pathogens.

Industry

  • Polymer Synthesis: Used in the creation of specialized polymers with unique mechanical and chemical properties.

  • Catalysts: Functions as a component in catalytic systems for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the thiadiazole and carboxamido groups may bind to enzyme active sites, inhibiting their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, altering their function. Additionally, the compound can modulate biochemical pathways by affecting key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((5-(thiophen-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a thiophene ring instead of a furan ring.

  • Ethyl 2-(2-((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a pyridine ring instead of a furan ring.

  • Ethyl 2-(2-((5-(benzoic carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a benzene ring instead of a furan ring.

Highlighting Its Uniqueness

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds

Hopefully, this detailed article fulfills your requirements and provides comprehensive insight into this fascinating compound

Properties

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S2/c1-2-21-10(19)6-14-9(18)7-23-13-17-16-12(24-13)15-11(20)8-4-3-5-22-8/h3-5H,2,6-7H2,1H3,(H,14,18)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLWHRWWBMGWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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